1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene
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Description
1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene, commonly known as DTDAF, is a fluorescent dye that has been widely used in scientific research. Its unique chemical structure and fluorescent properties make it a valuable tool in various fields such as biochemistry, biology, and material science. In
Scientific Research Applications
Cyclometalated Compounds
- Researchers found that 1,4-Bis(benzothiazol-2-yl)benzene undergoes double cyclopalladation, forming a nonpolymeric, acetate-bridged product with a novel molecular box structure (B. O. and P. Steel, 1998).
Fluorene-based Conjugated Polymers
- A series of fluorene-based soluble poly(arylene ethynylene)s were prepared and characterized, showing interesting optical and redox properties, potentially useful in polymer light-emitting diodes (A. K. Palai et al., 2014).
Molecular Engineering in Organic Solar Cells
- A study synthesized a nonfullerene acceptor with a fluorene core for use in bulk heterojunction organic solar cells, demonstrating significant improvements in power conversion efficiency (Suman et al., 2017).
Inorganic/Organic Coordination Polymers
- Research into the coordination chemistry of long conjugated bidentate Schiff-base ligands with metals like cadmium and cobalt led to the creation of novel coordination polymers with potential applications in material science (Y. Dong et al., 2000).
Luminescence and Electrochemistry of Benzene- and Biphenyl-Centered Compounds
- This study focused on the synthesis, structure, luminescence, and electrochemical properties of various benzene- and biphenyl-centered compounds, contributing to the understanding of their potential applications in materials science (L. Weber et al., 2006).
properties
IUPAC Name |
2-[4-(4-oxo-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-2-yl)phenyl]-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2S2/c31-23-13-21(33-25-27-17-5-1-3-7-19(17)29(23)25)15-9-11-16(12-10-15)22-14-24(32)30-20-8-4-2-6-18(20)28-26(30)34-22/h1-12,21-22H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJMTBWWDNTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=C(C=C4)C5CC(=O)N6C7=CC=CC=C7N=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene |
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